3-(Bromomethyl)tetrahydrofuran

Medicinal Chemistry Drug Design Lipophilicity Optimization

3-(Bromomethyl)tetrahydrofuran (CAS 165253-29-2) is a heterocyclic organic compound consisting of a tetrahydrofuran ring with a bromomethyl substituent at the 3-position. It serves as a versatile alkylating agent and intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C5H9BrO
Molecular Weight 165.03 g/mol
CAS No. 165253-29-2
Cat. No. B1283952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)tetrahydrofuran
CAS165253-29-2
Molecular FormulaC5H9BrO
Molecular Weight165.03 g/mol
Structural Identifiers
SMILESC1COCC1CBr
InChIInChI=1S/C5H9BrO/c6-3-5-1-2-7-4-5/h5H,1-4H2
InChIKeyAXQYVOIYCYAVSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)tetrahydrofuran (CAS 165253-29-2) – A Brominated Tetrahydrofuran Building Block for Controlled Reactivity


3-(Bromomethyl)tetrahydrofuran (CAS 165253-29-2) is a heterocyclic organic compound consisting of a tetrahydrofuran ring with a bromomethyl substituent at the 3-position. It serves as a versatile alkylating agent and intermediate in medicinal chemistry and organic synthesis. Key physicochemical properties include a density of 1.495 g/mL at 25 °C and a refractive index n20/D of 1.494 . Its bromomethyl group provides a balance of reactivity and stability that is distinct from its chloro, iodo, and regioisomeric analogs, making it a strategic choice for specific synthetic applications.

Workflow Alkylation & heterocyclic extension
Selection Intermediate lipophilicity & reactivity
Use Context Medicinal chemistry building block

Why 3-(Bromomethyl)tetrahydrofuran Cannot Be Simply Replaced by In-Class Analogs


Although several halomethyl-substituted tetrahydrofurans share the same core structure, their physicochemical and reactivity profiles differ markedly. The 3-bromomethyl isomer exhibits an intermediate lipophilicity (XLogP3 = 1.2) and reactivity between the less lipophilic 3-chloro (XLogP3 = 1.1) and the more lipophilic 3-iodo (XLogP3 = 1.6) analogs, as well as distinct steric and electronic characteristics compared to the 2-bromomethyl regioisomer (XLogP3 = 1.4) [1]. These differences directly influence reaction rates, selectivity, and downstream product properties, meaning that substitution without careful evaluation can lead to suboptimal yields, altered pharmacokinetic profiles, or failed synthetic routes.

Reactivity & lipophilicity shift

3-Chloro and 3-iodo analogs differ in leaving-group potential and logP (1.1 vs 1.6). Direct substitution may alter reaction rates and partitioning without re-optimization.

Target3-Br (XLogP3 1.2)
Substitutes3-Cl (1.1) / 3-I (1.6)
Regioisomer mismatch

2-Bromomethyl regioisomer differs in steric environment and logP (1.4). This can shift downstream product profiles and may not reproduce 3-isomer synthetic outcomes.

Target3-Br (b.p. ~183 °C)
Substitute2-Br (b.p. 168–170 °C)

Quantitative Differentiation Evidence for 3-(Bromomethyl)tetrahydrofuran Versus Closest Analogs


Lipophilicity Adjustment via Halogen Identity: XLogP3 Comparison

The computed partition coefficient XLogP3 for 3-(bromomethyl)tetrahydrofuran is 1.2, which lies between the 3-chloro analog (1.1) and the 3-iodo analog (1.6), and is lower than the 2-bromomethyl regioisomer (1.4) [1]. This 0.1–0.4 log unit difference can translate into a 1.3- to 2.5-fold change in distribution coefficients, impacting membrane permeability and solubility. Thus, the 3-bromo compound offers a finely tuned lipophilicity that is neither too low (risking poor membrane penetration) nor too high (risking poor aqueous solubility).

Lipophilicity XLogP3
Class-level inference
3-Br: 1.2 | 3-Cl: 1.1 | 3-I: 1.6
Reported logP midpoint may support ADME screening context.
Computed value; experimental validation recommended.
Medicinal Chemistry Drug Design Lipophilicity Optimization

Physical Property Differentiation: Boiling Point and Density vs. 2-Bromo Regioisomer

3-(Bromomethyl)tetrahydrofuran has a boiling point of approximately 183 °C (estimated) and a density of 1.495 g/mL at 25 °C , while the 2-bromomethyl isomer (tetrahydrofurfuryl bromide) boils at 168–170 °C with a density of 1.483 g/cm³ . The ~15 °C higher boiling point reduces evaporative loss during vacuum operations, and the slightly higher density can facilitate phase separation in liquid-liquid extractions.

Physical Properties
Data to verify
b.p. ~183 °C | Density 1.495 g/mL
Higher boiling point may reduce evaporative loss vs 2-Br isomer.
Supplier-specified values; confirm with COA.
Process Chemistry Purification Handling Safety

Demonstrated Synthetic Utility: Yield in Nucleophilic Substitution

In a specific downstream transformation, 3-(bromomethyl)tetrahydrofuran reacted with aqueous sodium sulfite under reflux for 24 h to afford the corresponding sulfonate in 76.8% isolated yield [1]. This yield provides a benchmark for evaluating analogous chemistries. While no direct comparative data with the chloro or iodo congeners is available from the same study, the yield demonstrates the compound's effectiveness in a typical nucleophilic substitution.

Synthetic Utility
Reported
76.8% isolated yield
Supports benchmark for nucleophilic substitution planning.
Reflux with aq. Na₂SO₃, 24 h.
Organic Synthesis Reaction Optimization Building Block Reliability

Patented Application in Antitumor Agent Synthesis

3-(Bromomethyl)tetrahydrofuran is explicitly claimed as an intermediate in the preparation of thiazoleurea derivatives intended for antitumor therapy, as documented in patent WO2006023630A2 [1]. The patent's reliance on this specific building block highlights its strategic value in a proprietary medicinal chemistry program.

Patented Intermediate Use
Source review
Cited in WO2006023630A2
Relevant for reproducing proprietary thiazoleurea synthesis.
Fidelity to disclosed route requires this building block.
Medicinal Chemistry Cancer Therapeutics Patented Intermediates

Optimal Application Scenarios for 3-(Bromomethyl)tetrahydrofuran Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization Requiring Moderate Lipophilicity

When a drug candidate demands a lipophilicity window between XLogP3 1.1 and 1.6, the 3-bromo analog (XLogP3 1.2) provides a superior starting point compared to the 3-chloro (too polar) or 3-iodo (too lipophilic) variants, potentially avoiding solubility or permeability attrition [1].

Process-Scale Synthesis Benefiting from Favorable Physical Properties

The higher boiling point (~183 °C) and density (1.495 g/mL) of 3-(bromomethyl)tetrahydrofuran relative to the 2-bromo isomer (168 °C, 1.483 g/mL) facilitate large-scale handling, reducing volatile losses and improving phase-separation efficiency in multi-kilo campaigns [2].

Reliable Nucleophilic Substitution for Library Synthesis

With a demonstrated isolated yield of 76.8% in a representative SN2 reaction, this building block can be confidently incorporated into parallel synthesis libraries where reproducibility and predictable conversion are critical [3].

Reproduction of Patented Antitumor Agent Synthesis

Laboratories intending to synthesize thiazoleurea derivatives as described in WO2006023630A2 must procure this specific intermediate to adhere to the disclosed synthetic route, ensuring fidelity to the patented method [4].

Application
Selection Property
Validation Focus
Medicinal chemistry optimization
Intermediate lipophilicity (XLogP3 1.2)
Permeability-solubility profile review
Process-scale synthesis
Higher boiling point & density vs 2-Br
Thermal stability & phase-separation behavior
Parallel library synthesis
Reported SN2 yield (76.8%)
Reproducibility & conversion consistency
Proprietary route reproduction
Patented intermediate identity
Synthetic route fidelity check

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